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For Researchers, Scientists, and Drug Development Professionals

Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a versatile class of hydrolase
enzymes that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides to
produce a carboxylic acid and ammonia or an amine.[1][2] Their high stereoselectivity,
regioselectivity, and ability to function under mild reaction conditions have positioned them as
powerful biocatalysts in industrial chemical synthesis.[3] This document provides detailed
application notes and experimental protocols for the use of amidases in key industrial
processes, including the synthesis of commodity chemicals and chiral intermediates for the
pharmaceutical industry.

Production of Commodity Chemicals

Amidases are employed in the large-scale synthesis of valuable commodity chemicals, offering
a greener and more efficient alternative to traditional chemical methods.

Acrylic Acid Synthesis

Acrylic acid is a key monomer used in the production of superabsorbent polymers, adhesives,
and coatings.[1] The biocatalytic production of acrylic acid from acrylamide using amidase from
Rhodococcus species avoids the harsh conditions and byproducts associated with chemical
hydrolysis.[4][5]

Quantitative Data for Acrylic Acid Synthesis
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Parameter Value Reference

) Rhodococcus rhodochrous PA-
Biocatalyst (5]
34 (whole cells)

Substrate Acrylamide [5]
Optimal pH 75 (5]
Optimal Temperature 45 °C [5]
Vmax 250 U/mg protein [5]
Km (for acrylamide) 4.5 mM [5]
Volumetric Productivity 80 g/L [5]
Catalytic Productivity 19 g/g/h [5]

Experimental Protocol: Fed-Batch Synthesis of Acrylic Acid[5]
 Cultivation of Rhodococcus rhodochrous PA-34:

o Prepare a seed medium containing 0.5% peptone, 0.3% beef extract, 0.1% yeast extract,
and 1% glucose (pH 7.5).

o Inoculate a loopful of R. rhodochrous PA-34 into 2 mL of seed medium and incubate at
30°C and 160 rpm for 24 hours.

o Transfer the seed culture to 50 mL of seed medium and incubate under the same
conditions.

o Inoculate 50 mL of production medium (3% Tryptone, 1.5% yeast extract, 0.5% NacCl, pH
8.5) with the 24-hour preculture.

o Add 0.2% (v/v) acetonitrile as an inducer and incubate at 30°C and 180 rpm for 24 hours.
o Harvest the cells by centrifugation and wash with phosphate buffer to obtain resting cells.

« Immobilization of Resting Cells (Optional, for continuous process):
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o Immobilize the resting cells in polyacrylamide gel discs for enhanced stability and
reusability.[4]

o Fed-Batch Reaction:

o Set up a 50 mL reaction vessel containing R. rhodochrous PA-34 whole cells in a suitable
buffer (e.g., phosphate buffer, pH 7.5) at 45°C.

o Feed a 400 mM acrylamide solution into the reactor at 30-minute intervals.
o Monitor the reaction progress by measuring the concentration of acrylic acid produced.
e Product Analysis:

o Determine the concentration of acrylic acid using High-Performance Liquid
Chromatography (HPLC).

o The amount of acrylic acid can also be estimated spectrophotometrically by measuring the
ammonia released.

Nicotinic Acid (Niacin) Synthesis

Nicotinic acid (Vitamin B3) is an essential nutrient and a key building block in the
pharmaceutical and food industries.[6][7] The enzymatic synthesis of nicotinic acid from 3-
cyanopyridine or nicotinamide using microbial nitrile hydratase and amidase systems offers a
high-yield and environmentally friendly alternative to chemical synthesis.[6][8]

Quantitative Data for Nicotinic Acid Synthesis
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Parameter Value Reference

) Microbacterium imperiale CBS
Biocatalyst _ [6][9]
498-74 (resting cells)

Substrate Nicotinamide [6]119]
Optimal pH 7.0 [6]
Optimal Temperature up to 50 °C 9]
Activation Energy ~53 kJ/mol [9]
Substrate Inhibition = 300 mM Nicotinamide 9]
Conversion in CSMR up to 88% 9]

Experimental Protocol: Continuous Synthesis of Nicotinic Acid in a Membrane Bioreactor[6][9]
 Cultivation of Microbacterium imperiale CBS 498-74:
o Cultivate the microorganism in a suitable growth medium.

o Harvest the cells by centrifugation and wash them three times with buffer (e.g., 50 mM Na-
phosphate buffer, pH 7.0).

o Resuspend the cells in the same buffer to create a cell suspension for use as the
biocatalyst.

e Continuous Stirred Membrane Reactor (CSMR) Setup:

[e]

Use a CSMR equipped with an ultrafiltration (UF) membrane.

o Feed a buffered solution of nicotinamide (substrate) into the reactor containing the M.
imperiale cell suspension.

o Maintain the reaction temperature at an optimal level (e.g., 40-50°C).

o Continuously remove the product stream (containing nicotinic acid, unreacted substrate,
and buffer) through the UF membrane, while retaining the biocatalyst in the reactor.
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e Process Optimization:
o Optimize the residence time in the CSMR to achieve high conversion rates.

o Monitor and control the substrate feed rate to avoid substrate inhibition at high
concentrations.

e Product Analysis:

o Analyze the collected effluent for the concentration of nicotinic acid and unreacted
nicotinamide using HPLC.

Synthesis of Chiral Intermediates

The enantioselectivity of amidases makes them highly valuable for the synthesis of optically
pure compounds, which are crucial intermediates in the pharmaceutical industry.[10][11][12]

Kinetic Resolution of Chiral Amides

Amidases can selectively hydrolyze one enantiomer of a racemic amide, leaving the other
enantiomer unreacted. This process, known as kinetic resolution, allows for the separation of
enantiomers.[11]

Experimental Protocol: Amidase-Catalyzed Kinetic Resolution of a Racemic Amide
e Enzyme and Substrate Preparation:

o Prepare a solution of the desired amidase (e.g., from Pseudomonas aeruginosa or a
commercially available source) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

o Dissolve the racemic amide substrate in a minimal amount of a water-miscible organic
solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired final
concentration.

e Enzymatic Reaction:

o Combine the enzyme solution and the substrate solution in a reaction vessel.
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o Incubate the reaction mixture at the optimal temperature for the specific amidase, with
gentle agitation.

o Monitor the progress of the reaction by periodically taking samples and analyzing the
enantiomeric excess (e.e.) of the product (carboxylic acid) and the remaining substrate
(amide). The reaction is typically stopped at or near 50% conversion to achieve high e.e.
for both the product and the unreacted substrate.

e Work-up and Product Isolation:
o Stop the reaction by adding a denaturing agent (e.g., acid or organic solvent).

o Separate the product (carboxylic acid) from the unreacted amide. This can often be
achieved by extraction at different pH values. For example, acidify the reaction mixture to
protonate the carboxylic acid, making it extractable into an organic solvent, while the
amide remains in the aqueous phase.

e Analysis:

o Determine the enantiomeric excess of the product and the remaining substrate using
chiral HPLC or chiral gas chromatography.

Enzyme Immobilization Protocols

For industrial applications, immobilizing the amidase onto a solid support is often necessary to
improve its stability, facilitate its recovery and reuse, and enable continuous processing.[13][14]
[15]

Immobilization by Entrapment in Calcium Alginate
Beads[16][17][18]

e Preparation of Sodium Alginate Solution:

o Prepare a 2-4% (w/v) solution of sodium alginate in a suitable buffer (e.g., 0.1 M
phosphate buffer, pH 7.0).

e Enzyme Mixture:

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.mdpi.com/2218-273X/11/10/1399
https://synapse.patsnap.com/article/how-to-immobilize-enzymes-on-solid-supports
https://m.youtube.com/watch?v=epIf2t2ntPA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Mix the amidase solution with the sodium alginate solution. The ratio of enzyme to
alginate solution will depend on the desired enzyme loading.

o Bead Formation:

o Extrude the enzyme-alginate mixture dropwise into a gently stirred, chilled solution of 0.1-
0.5 M calcium chloride.

o Allow the beads to harden in the calcium chloride solution for at least 30 minutes at 4°C.
e Washing and Storage:

o Collect the beads by filtration and wash them thoroughly with buffer to remove any
unbound enzyme and excess calcium chloride.

o Store the immobilized amidase beads in buffer at 4°C.

Covalent Immobilization on Epoxy-Activated
Supports[19][20][21]

e Support Preparation:

o Use a commercially available epoxy-activated support (e.g., epoxy-activated agarose or
methacrylate beads).

o Wash the support with the appropriate buffer (e.g., a high ionic strength buffer at a slightly
alkaline pH, such as pH 8-9, to promote the reaction between the epoxy groups and the
amine groups of the enzyme).

e Immobilization Reaction:
o Suspend the washed support in a solution of the amidase in the chosen buffer.

o Incubate the suspension with gentle agitation for a specified period (typically several hours
to overnight) at room temperature or 4°C. The reaction time will depend on the enzyme
and the support.

» Blocking of Unreacted Groups:
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o After the immobilization period, block any remaining reactive epoxy groups on the support
by incubating it with a solution of a small amine-containing molecule (e.g., ethanolamine or
glycine) for a few hours.

e Washing and Storage:

o Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound
enzyme and the blocking agent.

o Store the covalently immobilized amidase in a suitable buffer at 4°C.

Amidase Activity Assay Protocols

Accurate determination of amidase activity is crucial for process monitoring and optimization.

Spectrophotometric Assay based on Hydroxamate
Formation[22]

This assay is based on the acyl transferase activity of amidase, where hydroxylamine acts as
an acyl acceptor to form a hydroxamate. The hydroxamate then forms a colored complex with
ferric ions, which can be quantified spectrophotometrically.

e Reagents:

[¢]

100 mM Sodium Phosphate Buffer, pH 7.2

400 mM Acetamide Solution

[e]

o

2 M Hydroxylamine Solution, pH 7.2

[¢]

Color Reagent Solution (containing Ferric Chloride and HCI)

[¢]

Amidase Enzyme Solution
e Procedure:

o Prepare a reaction mixture containing phosphate buffer, acetamide solution, and
hydroxylamine solution.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Pre-incubate the mixture at 37°C.

[e]

o

Initiate the reaction by adding the amidase enzyme solution.

[¢]

Incubate at 37°C for a defined period (e.g., 5 minutes).

o

Stop the reaction by adding the color reagent solution.

[e]

Measure the absorbance at 500 nm.
o Calculation:
o Determine the amount of acethydroxamate produced using a standard curve.

o One unit of amidase activity is defined as the amount of enzyme that converts 1.0 pumole
of acetamide and hydroxylamine to acethydroxamate and ammonia per minute at pH 7.2
and 37°C.[16]

Fluorophoric Assay for High-Throughput Screening[23]

This assay detects the amine released from the amide hydrolysis by its reaction with 4-nitro-7-
chloro-benzo-2-oxa-1,3-diazole (NBD-CI) to form a fluorescent product.

e Reagents:

[e]

50 mM Phosphate Buffer, pH 7.5

o

20 mM Amide Substrate Solution (in DMSO)

[¢]

40 mM NBD-CI Solution (in DMSO)

o

Amidase Enzyme Solution
e Procedure (in a microtiter plate):
o To each well, add phosphate buffer, the amide substrate solution, and the NBD-CI solution.

o Start the reaction by adding the amidase enzyme solution.
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o Monitor the increase in fluorescence over time at an appropriate excitation and emission
wavelength for the NBD-amine adduct.
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Caption: Overview of key industrial applications of amidases.
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Caption: Two-step enzymatic hydrolysis of nitriles to carboxylic acids.
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Caption: General workflow for amidase immobilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 2. Amidase - Creative Enzymes [creative-enzymes.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b13393266?utm_src=pdf-body-img
https://www.benchchem.com/product/b13393266?utm_src=pdf-body
https://www.benchchem.com/product/b13393266?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732141/
https://www.creative-enzymes.com/similar/amidase_61.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Amidase as a versatile tool in amide-bond cleavage: From molecular features to
biotechnological applications - PubMed [pubmed.nchbi.nlm.nih.gov]

4. bioencapsulation.net [bioencapsulation.net]

5. Aliphatic amidase of Rhodococcus rhodochrous PA-34: Purification, characterization and
application in synthesis of acrylic acid - PubMed [pubmed.ncbi.nim.nih.gov]

6. aidic.it [aidic.it]

7. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects -
PMC [pmc.ncbi.nim.nih.gov]

8. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future
prospects [frontiersin.org]

9. Amidase-catalyzed production of nicotinic acid in batch and continuous stirred membrane
reactors [iris.unicas.it]

10. Thieme E-Books & E-Journals [thieme-connect.de]

11. symeres.com [symeres.com]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
15. m.youtube.com [m.youtube.com]

16. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [Industrial Applications of Amidase in Chemical
Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13393266#industrial-applications-of-amidase-in-
chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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